molecular formula C26H24ClN5O5S B2683298 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-91-5

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Katalognummer: B2683298
CAS-Nummer: 893788-91-5
Molekulargewicht: 554.02
InChI-Schlüssel: MYIYTCYDVMVIEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 3-(3,4-Dimethylbenzenesulfonyl) group: Introduces steric bulk and electron-withdrawing properties, which may influence enzymatic binding or stability .

Eigenschaften

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O5S/c1-14-6-8-18(10-15(14)2)38(33,34)26-25-29-24(19-11-16(27)7-9-20(19)32(25)31-30-26)28-17-12-21(35-3)23(37-5)22(13-17)36-4/h6-13H,1-5H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIYTCYDVMVIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the reaction of the triazoloquinazoline intermediate with 3,4-dimethylbenzenesulfonyl chloride under suitable conditions.

    Attachment of the trimethoxyphenyl group: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, or bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may find use in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The triazoloquinazoline core is known to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Compound Name Sulfonyl Group Amine Substituent Key Differentiators
Target Compound 3,4-Dimethylbenzenesulfonyl 3,4,5-Trimethoxyphenyl High polarity (trimethoxy), steric bulk (dimethyl sulfonyl)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenyl Reduced sulfonyl bulk; hydrophobic isopropyl group may limit solubility
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl Similar sulfonyl group; fewer methoxy groups reduce polarity and hydrogen bonding
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Ethoxyphenyl Ethoxy group provides moderate polarity but lacks multi-methoxy synergy

Physicochemical and Spectroscopic Properties

  • Molecular Weight : The target compound’s molecular weight is higher than analogues like the dihydrotriazoloquinazoline derivative (MW 232, ) due to its complex substituents.
  • Solubility : The 3,4,5-trimethoxyphenyl group likely improves aqueous solubility compared to compounds with hydrophobic substituents (e.g., isopropyl in ).
  • Spectroscopy : IR and NMR data for simpler analogues (e.g., ) show characteristic NH stretches (ν ~3,167 cm⁻¹) and aromatic proton signals (δ 7.28–7.82 ppm). The target compound’s trimethoxy group would produce distinct ¹H-NMR signals (δ ~3.70–3.90 ppm for OCH₃) .

Biologische Aktivität

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. Its complex structure incorporates various functional groups that contribute to its biological activity. This article reviews its biological properties, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.

  • Molecular Formula: C24H22ClN5O3S
  • Molecular Weight: 493.97 g/mol
  • CAS Number: 904584-39-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in various cellular processes. Protein kinases play crucial roles in signal transduction pathways that regulate cell growth and survival. By modulating these pathways, the compound may exhibit anti-cancer properties and neuroprotective effects against neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds similar to 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that triazoloquinazoline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
  • Case Study: A study involving a series of quinazoline derivatives revealed that certain structural modifications led to enhanced potency against breast and lung cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro assays demonstrated moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Quantitative analysis showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound suggest:

  • It may exert a protective effect in models of oxidative stress-induced neuronal damage.
  • The mechanism involves the modulation of oxidative stress markers and inflammatory cytokines in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialModerate antibacterial activity
NeuroprotectiveReduces oxidative stress

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 2-aminobenzonitrile with alkynes using copper catalysts (e.g., CuI) under reflux in solvents like dichloromethane or dioxane . Reaction conditions must be tightly controlled:

  • Catalyst choice : Palladium on carbon enhances coupling efficiency in sulfonylation steps .
  • Temperature : Elevated temperatures (80–120°C) improve cyclization but risk side reactions like over-oxidation of methyl groups .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may reduce solubility of the final product .
    Yields range from 40–65%, with impurities managed via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Question

Q. How can molecular docking predict binding affinity with target proteins, and what limitations arise from structural flexibility?

Molecular docking (e.g., AutoDock Vina) evaluates interactions between the compound’s sulfonyl group and hydrophobic pockets in enzymes like tyrosine kinases . Key steps:

Protein preparation : Remove water molecules and add hydrogens using tools like UCSF Chimera.

Grid box definition : Focus on active sites (e.g., ATP-binding regions in kinases).

Scoring functions : DockScore and MM/GBSA assess van der Waals and electrostatic interactions .
Limitations :

  • The compound’s triazoloquinazoline core exhibits conformational flexibility, leading to false-positive poses.
  • Post-docking MD simulations (e.g., GROMACS) for 50–100 ns improve reliability by accounting for protein dynamics .

Basic Question

Q. What analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : 1^1H NMR (400 MHz, DMSO-d6d_6) identifies methoxy (δ\delta 3.75–3.90 ppm) and sulfonyl protons (δ\delta 7.40–7.60 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 579.12 (calculated for C28H25ClN6O5SC_{28}H_{25}ClN_6O_5S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >95% purity .

Advanced Question

Q. How to resolve contradictions in biological activity data across triazoloquinazoline analogs?

Discrepancies (e.g., IC50_{50} variations in kinase inhibition) arise from:

  • Substituent effects : The 3,4,5-trimethoxyphenyl group enhances solubility but may sterically hinder target engagement compared to smaller substituents (e.g., methylphenyl) .
  • Assay conditions : Varying ATP concentrations (10–100 µM) in kinase assays alter competitive inhibition profiles .
    Resolution strategies :
  • Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference).
  • Perform meta-analyses comparing logP and pIC50_{50} values across analogs to isolate substituent contributions .

Basic Question

Q. Which substituents critically influence solubility and receptor binding?

SubstituentImpact on Solubility (logS)Impact on Binding (ΔG, kcal/mol)
3,4-DimethylbenzenesulfonylDecreases (-5.2)Enhances hydrophobic interactions (-8.1)
3,4,5-TrimethoxyphenylIncreases (-4.1)Reduces steric clashes (-7.3)
Methoxy groups improve aqueous solubility via hydrogen bonding, while sulfonyl groups stabilize π-π stacking in hydrophobic pockets .

Advanced Question

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Inert atmospheres : Use argon/nitrogen to prevent oxidation of amine intermediates .
  • Stepwise purification : Isolate intermediates after each step (e.g., after triazole ring formation) to avoid cross-contamination .
  • Low-temperature quenching : Halt exothermic reactions (e.g., sulfonylation) by rapid cooling to 0°C .

Advanced Question

Q. How do in silico ADMET studies prioritize analogs for in vivo testing?

  • Absorption : Predict Caco-2 permeability (>5 × 106^{-6} cm/s) using SwissADME .
  • Metabolism : CYP3A4/2D6 inhibition risks flagged via DeepCypher models .
  • Toxicity : AMES test predictions (e.g., admetSAR) rule out mutagenic triazolo metabolites .
    Compounds with >30% oral bioavailability and LD50_{50} > 500 mg/kg in rodent models are prioritized .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.